molecular formula C67H54BF24IrNOP- B3220320 (R,S)-(COD)Ir[iPr-SpinPHOX] CAS No. 1195511-66-0

(R,S)-(COD)Ir[iPr-SpinPHOX]

Cat. No.: B3220320
CAS No.: 1195511-66-0
M. Wt: 1579.1 g/mol
InChI Key: ZCNMTKVFUAFRHL-GAKNFCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] is a chiral iridium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] typically involves the coordination of iridium with the chiral ligand iPr-SpinPHOX (isopropyl-SpinPHOX). The process begins with the preparation of the chiral ligand, followed by its reaction with an iridium precursor, such as iridium chloride or iridium acetylacetonate, in the presence of cyclooctadiene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iridium complex .

Industrial Production Methods

While specific industrial production methods for (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] include hydrogen gas for hydrogenation, oxygen or peroxides for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in solvents like dichloromethane or toluene .

Major Products

The major products formed from reactions involving (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] depend on the specific reaction type. For example, asymmetric hydrogenation reactions yield chiral alcohols or amines, while oxidation reactions produce oxidized organic compounds, such as ketones or aldehydes .

Mechanism of Action

The mechanism by which (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] exerts its catalytic effects involves the coordination of the iridium center with the substrate, followed by the transfer of hydrogen or other atoms to the substrate. The chiral ligand iPr-SpinPHOX plays a crucial role in determining the enantioselectivity of the reaction by creating a chiral environment around the iridium center . The molecular targets and pathways involved in these reactions are primarily the unsaturated bonds in the substrates, which undergo hydrogenation or oxidation .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[(5S)-9-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.C27H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-20(2)24-19-29-26(28-24)23-15-9-17-27(23)18-10-16-25(27)30(21-11-5-3-6-12-21)22-13-7-4-8-14-22;1-2-4-6-8-7-5-3-1;/h1-12H;3-8,11-16,20,24H,9-10,17-19H2,1-2H3;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;24-,27+;;/m.1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNMTKVFUAFRHL-GAKNFCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC(C)C1COC(=N1)C2=CCCC23CCC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CCCC=C1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC([C@@H]1N=C(OC1)C2=CCC[C@@]23C(=CCC3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1/C=C\CC/C=C\C1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H54BF24IrNOP-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1579.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,S)-(COD)Ir[iPr-SpinPHOX]
Reactant of Route 2
(R,S)-(COD)Ir[iPr-SpinPHOX]
Reactant of Route 3
(R,S)-(COD)Ir[iPr-SpinPHOX]
Reactant of Route 4
(R,S)-(COD)Ir[iPr-SpinPHOX]
Reactant of Route 5
(R,S)-(COD)Ir[iPr-SpinPHOX]
Reactant of Route 6
Reactant of Route 6
(R,S)-(COD)Ir[iPr-SpinPHOX]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.